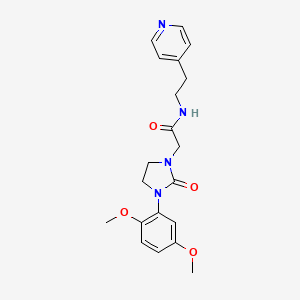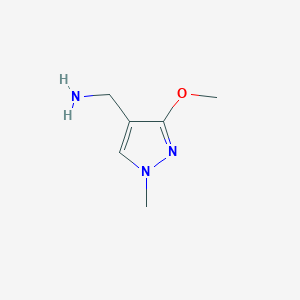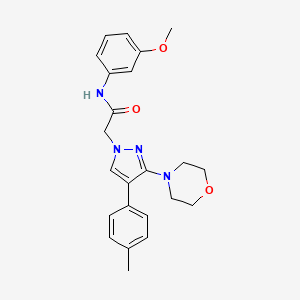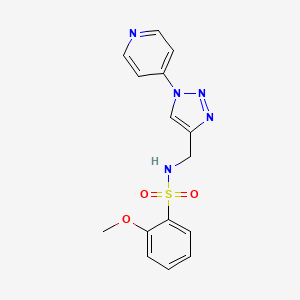
2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.436. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The study by Yıldırım and Cetin (2008) discusses the synthesis and evaluation of acetamide derivatives as corrosion inhibitors. These compounds, including variations with long alkyl side chains, have been tested for their efficiency in preventing corrosion on steel surfaces in acidic and oil medium environments. Their findings suggest that acetamide derivatives can be promising candidates for corrosion prevention applications, potentially relevant to the compound you're interested in due to its acetamide group Yıldırım & Cetin, 2008.
Structural Analysis and Molecular Packing
Another study by Sethusankar et al. (2002) focuses on the crystal structure of a related compound, shedding light on the molecular and packing structures through C-H...O and N-H...O interactions. This research provides valuable insights into how similar compounds' structural configurations can influence their physical properties and interactions, relevant for designing materials with desired characteristics Sethusankar et al., 2002.
Antimicrobial Activities
Gouda et al. (2010) explored the synthesis of thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety for antimicrobial applications. Some of these synthesized compounds exhibited promising antimicrobial activities, suggesting that similar compounds, including acetamide derivatives, could be explored for their potential antimicrobial properties Gouda et al., 2010.
Antiepileptic Activity
Kenda et al. (2004) discussed the discovery of pyrrolidone butanamides as new agents with significant antiepileptic activity. This study highlights the potential neurological applications of compounds with similar structures, particularly in the development of treatments for epilepsy and other CNS diseases Kenda et al., 2004.
Antioxidant Activity
Chkirate et al. (2019) synthesized coordination complexes using pyrazole-acetamide derivatives to study their antioxidant activity. The findings suggest that compounds incorporating acetamide groups may exhibit significant antioxidant properties, which could be beneficial in developing treatments for diseases associated with oxidative stress Chkirate et al., 2019.
Eigenschaften
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-pyridin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-27-16-3-4-18(28-2)17(13-16)24-12-11-23(20(24)26)14-19(25)22-10-7-15-5-8-21-9-6-15/h3-6,8-9,13H,7,10-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXJKGPJNKSYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CCN(C2=O)CC(=O)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(5-amino-1-methylpyrazol-4-yl)methyl]carbamate](/img/structure/B2432414.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxyacetamide](/img/structure/B2432417.png)
![4-(dimethylsulfamoyl)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432422.png)
![(5-cyclopropylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2432423.png)
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyaniline](/img/structure/B2432424.png)
![methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2432426.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2432427.png)



![4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride](/img/structure/B2432434.png)

